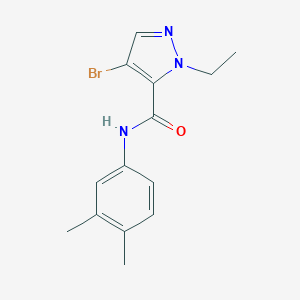
4-bromo-N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(3,4-dimethylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that is commonly referred to as BAY 11-7082. It is a small molecule inhibitor that is widely used in scientific research to study the NF-κB pathway.
Mécanisme D'action
BAY 11-7082 acts as an inhibitor of the NF-κB pathway by blocking the phosphorylation and subsequent degradation of IκBα, a protein that inhibits the activation of NF-κB. By preventing the degradation of IκBα, BAY 11-7082 prevents the activation of NF-κB and the downstream transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis, and the inhibition of cell proliferation. Additionally, BAY 11-7082 has been shown to have anti-tumor properties in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of BAY 11-7082 is its specificity for the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various diseases. Additionally, BAY 11-7082 has been shown to have low toxicity in vitro and in vivo. However, one limitation of BAY 11-7082 is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over extended periods of time.
Orientations Futures
There are several potential future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of BAY 11-7082 as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, there is ongoing research into the development of more potent and selective inhibitors of the NF-κB pathway, which could have potential clinical applications. Finally, BAY 11-7082 could be used in combination with other inhibitors or therapeutic agents to enhance their efficacy.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3,4-dimethylpyrazole-5-carboxylic acid hydrazide. The resulting hydrazide is then reacted with 4-bromo-1-chlorobenzene to form BAY 11-7082. The overall yield of the synthesis is approximately 50%, and the purity of the final product is typically greater than 95%.
Applications De Recherche Scientifique
BAY 11-7082 is a potent inhibitor of the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and apoptosis. As such, BAY 11-7082 has been widely used in scientific research to study the role of NF-κB in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, BAY 11-7082 has been shown to have anti-viral and anti-bacterial properties, making it a potential therapeutic agent for infectious diseases.
Propriétés
Formule moléculaire |
C14H16BrN3O |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
4-bromo-N-(3,4-dimethylphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16BrN3O/c1-4-18-13(12(15)8-16-18)14(19)17-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,17,19) |
Clé InChI |
GYUVVLFDXOVSJM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)C)C |
SMILES canonique |
CCN1C(=C(C=N1)Br)C(=O)NC2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B280164.png)
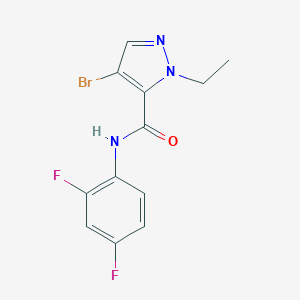
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
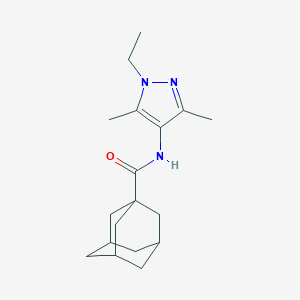
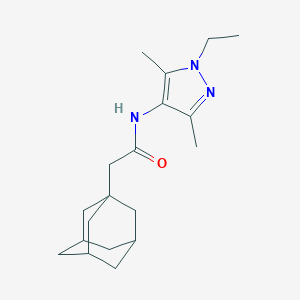
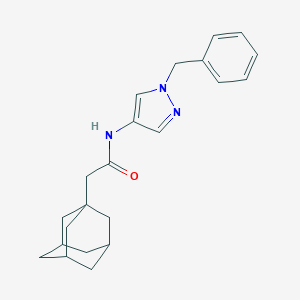
![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
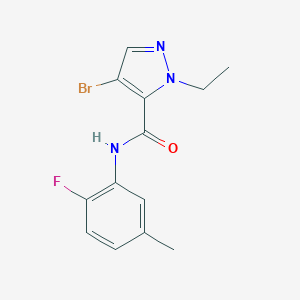
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
